Lipophilicity Tuning: 6-Methyl LogP Positions Between Parent and 1-Methyl Regioisomer
6-Methylpyrrolo[1,2-c]pyrimidine exhibits a computed LogP of 1.56, which is 0.23 log units higher than the unsubstituted parent pyrrolo[1,2-c]pyrimidine (LogP 1.33430) and approximately 0.64 log units lower than the 1-methyl regioisomer (XLogP3 2.2) . This intermediate lipophilicity places the 6-methyl derivative in a favorable range for both aqueous solubility and membrane permeability, distinct from the more hydrophilic parent and the significantly more lipophilic 1-methyl congener.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.56 (6-methylpyrrolo[1,2-c]pyrimidine) |
| Comparator Or Baseline | Parent (unsubstituted): LogP = 1.33430; 1-Methyl regioisomer: XLogP3 = 2.2 |
| Quantified Difference | +0.23 vs parent; −0.64 vs 1-methyl regioisomer |
| Conditions | Computed LogP: ChemSrc (parent and 6-methyl); XLogP3: PubChem 2.1 (1-methyl). Values derived from different computational engines; cross-engine comparison carries inherent variability acknowledged. |
Why This Matters
A 0.23-unit LogP shift versus the parent translates to an approximately 1.7-fold difference in octanol-water partition coefficient, sufficient to alter compound partitioning in biological assays, while the >0.6-unit gap relative to the 1-methyl isomer represents a ~4-fold partition difference that can determine whether a compound distributes into cellular membranes or remains in aqueous phases—a critical parameter for consistent SAR interpretation.
